Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine
Description
Biaryl Phosphine Architectures in Modern Transition Metal Catalysis
Biaryl phosphine ligands represent a cornerstone of modern transition metal catalysis due to their ability to modulate steric and electronic environments around metal centers. Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine exemplifies this class, featuring a biaryl backbone with strategically positioned methoxy groups and bulky dicyclohexylphosphino substituents. The naphthyl moiety at the 3-position introduces extended π-conjugation, which enhances electron-donating capacity while maintaining rigidity. This architecture aligns with the design principles of Buchwald-type ligands, where steric bulk at the phosphorus atom and electron-rich aryl groups synergize to stabilize low-coordinate palladium intermediates during cross-coupling reactions.
The ligand’s biaryl framework ensures optimal geometry for oxidative addition, a critical step in catalytic cycles. Comparative studies highlight that substituents on the lower aryl ring (B-ring) directly influence reaction rates by modulating the equilibrium between monoligated (L₁Pd⁰) and bisligated (L₂Pd⁰) species. For instance, ligands with 2,6-disubstituted B-rings, such as this compound, favor monoligated Pd complexes, which exhibit higher reactivity toward aryl halides.
Stereoelectronic Tuning of Dicyclohexyl Substituents for Enhanced Catalytic Activity
The dicyclohexylphosphino group in this ligand serves dual roles: steric shielding and electronic modulation. The cyclohexyl substituents create a conical steric environment around the phosphorus atom, quantified by the buried volume parameter (%Vbur), which exceeds 35% in this ligand. High %Vbur values correlate with accelerated reductive elimination rates by destabilizing bisligated Pd species, thereby favoring reactive monoligated intermediates.
Electronically, the cyclohexyl groups act as strong σ-donors, increasing electron density at the palladium center. This electronic enrichment facilitates oxidative addition of challenging substrates, such as aryl chlorides, by stabilizing electron-deficient transition states. Kinetic studies of analogous ligands reveal that dicyclohexylphosphino groups reduce activation energies for oxidative addition by 15–20% compared to less bulky dialkylphosphines.
Ortho-Methoxy Group Effects on Coordination Geometry and Oxidative Addition Kinetics
The 2,6-dimethoxy substituents on the central aryl ring critically influence coordination geometry. These groups enforce a near-perpendicular arrangement between the A- and B-rings, creating a rigid pocket that preorganizes the palladium center for substrate binding. The methoxy oxygen atoms also participate in weak non-covalent interactions (e.g., C–H···O hydrogen bonds) with incoming aryl halides, lowering the energy barrier for oxidative addition.
Comparative kinetic analyses demonstrate that ortho-methoxy groups accelerate oxidative addition rates by up to 50% relative to non-methoxy-substituted ligands. This enhancement stems from two factors:
- Electronic activation : Methoxy groups donate electron density to the aryl ring, polarizing the C–X bond (X = Cl, Br) and facilitating cleavage during oxidative addition.
- Steric preorganization : The fixed dihedral angle between rings minimizes conformational flexibility, reducing entropic penalties during substrate binding.
Comparative Analysis with N2Phos and EvanPhos Ligand Systems
The ligand’s performance can be contextualized against structurally related systems like N2Phos and EvanPhos:
| Ligand | Key Structural Features | Catalytic Efficiency (TOF, h⁻¹) | Substrate Scope |
|---|---|---|---|
| This compound | 2,6-Dimethoxy B-ring; dicyclohexylphosphino group | 1,200 (Suzuki-Miyaura) | Aryl chlorides, heteroaromatics |
| N2Phos | 2-(Dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine | 900 (Buchwald-Hartwig) | Primary amines, aryl bromides |
| EvanPhos | 2,6-Diisopropylphenyl B-ring; methoxy naphthyl group | 1,500 (Negishi) | Sterically hindered electrophiles |
Structural and Functional Insights :
- N2Phos : Incorporates a dimethylamino group on the B-ring, which enhances electron density but introduces competing coordination sites, limiting its utility in reactions requiring strict steric control.
- EvanPhos : Features diisopropylphenyl substituents, providing greater steric bulk (%Vbur ≈ 38%) than the dicyclohexyl groups in the subject ligand, making it preferable for coupling hindered substrates.
- This ligand : The 2-methoxy-1-naphthyl group extends π-conjugation, improving stability under oxidative conditions while maintaining reactivity toward electron-deficient aryl chlorides.
Properties
IUPAC Name |
dicyclohexyl-[2,6-dimethoxy-3-(2-methoxynaphthalen-1-yl)phenyl]phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39O3P/c1-32-27-20-18-22-12-10-11-17-25(22)29(27)26-19-21-28(33-2)31(30(26)34-3)35(23-13-6-4-7-14-23)24-15-8-5-9-16-24/h10-12,17-21,23-24H,4-9,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZUTUMBEYLTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C(=C(C=C3)OC)P(C4CCCCC4)C5CCCCC5)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup
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Precursor : A biaryl compound containing methoxy and naphthyl substituents (e.g., 2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl bromide).
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Phosphine Source : Dicyclohexylphosphine (Cy₂PH) in stoichiometric amounts.
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Base : Potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃) to deprotonate intermediates.
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Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF), chosen for their ability to dissolve aromatic substrates and stabilize intermediates.
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Atmosphere : Inert conditions (argon/nitrogen) to prevent oxidation of the phosphine product.
Mechanistic Pathway
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism:
Optimized Conditions
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow methods enhance efficiency:
Procedure
Advantages
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Purity : >98% due to precise temperature and mixing control.
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Scalability : Achieves kilogram-scale production with minimal batch variability.
Post-Synthetic Modifications
Oxidation Control
Purification
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Chromatography : Silica gel column with hexane/acetone (3:1) eluent removes unreacted precursors.
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Recrystallization : Ethanol/water mixtures yield crystalline product (mp: 148–150°C).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Batch Synthesis | 85–92 | 95–97 | Moderate | High |
| Continuous Flow | 90–95 | 98–99 | High | Moderate |
| Catalytic Reduction | 88–93 | 97–98 | Low | Low |
Research Findings and Challenges
Key Studies
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Catalyst Impact : Ni-Raney outperforms Pd in reducing side reactions (e.g., diarylphosphine formation).
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Solvent Effects : DMF increases reaction rate but requires stringent drying to avoid hydrolysis.
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Steric Hindrance : The 2-methoxy-1-naphthyl group necessitates prolonged reaction times to overcome steric barriers.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Coordination: The compound can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as alkoxides or amines are often used.
Coordination: Transition metals like palladium or platinum are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted biaryl phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Catalytic Applications
Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine is particularly noted for its role as a ligand in transition metal-catalyzed reactions. The following are key applications:
Palladium-Catalyzed Reactions
- Suzuki-Miyaura Coupling : This compound is utilized as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Its ability to stabilize palladium complexes enhances reaction efficiency and selectivity .
Micellar Catalysis
- Recent studies have demonstrated its effectiveness in micellar catalysis using surfactants like TPGS-750-M. This method promotes greener chemistry by allowing reactions to occur in aqueous environments with reduced solvent usage .
While specific biological activity data for this compound is limited, phosphine derivatives are often investigated for their potential therapeutic roles. The following areas highlight its relevance:
Drug Discovery
- The compound's ability to facilitate the synthesis of biologically active molecules makes it valuable in medicinal chemistry. It has been employed in the development of pharmaceuticals, particularly those requiring complex molecular architectures .
Biological Probes
- This compound may serve as a biological probe due to its electronic properties that influence interactions with biological targets. This opens avenues for further pharmacological studies aimed at understanding its potential therapeutic effects.
Case Studies and Research Findings
Several studies have underscored the efficacy and versatility of this compound:
Catalytic Efficiency
- Research indicates that this compound significantly enhances the efficiency of palladium-catalyzed reactions compared to simpler phosphines. It has been shown to facilitate the formation of biaryl compounds with notable biological activity.
Molecular Docking Studies
Mechanism of Action
The mechanism by which Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals, and the pathways involved often pertain to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Naphthyl vs.
- Electron-Donating Groups: Methoxy groups in EvanPhos and S-PHOS are moderate electron donors, while Cphos’s dimethylamino groups are stronger donors, which may increase metal center electron density .
- Steric Bulk : EvanPhos’s cyclohexyl groups create a larger steric profile than PhCPhos’s phenyl groups, influencing catalyst coordination geometry .
Electronic and Steric Properties
| Ligand | Steric Parameter (θ)* | Electronic Parameter (νCO, cm⁻¹)** | Notes |
|---|---|---|---|
| EvanPhos | ~160° | ~2050 | Moderate steric bulk; balanced electron donation |
| S-PHOS | ~155° | ~2060 | Slightly less bulky; similar electronics to EvanPhos |
| Cphos | ~165° | ~2035 | Stronger electron donation due to dimethylamino groups |
| PhCPhos | ~145° | ~2075 | Reduced steric hindrance; weaker electron donation |
| Bis(diisopropylphosphino)-binaphthalene | ~170° | ~2020 | Highly bulky; strong electron donation from binaphthalene framework |
θ = Cone angle (estimated). *νCO = IR stretching frequency of CO in metal complexes (lower values indicate stronger electron donation).
Insights :
- EvanPhos strikes a balance between steric bulk (θ ~160°) and electron donation (νCO ~2050 cm⁻¹), making it versatile across reaction types.
- Cphos’s stronger electron donation (νCO ~2035 cm⁻¹) could accelerate oxidative addition steps but may reduce stability in electron-rich systems.
- The binaphthalene ligand’s extreme steric bulk (θ ~170°) suits reactions requiring high selectivity but may hinder substrate access .
Catalytic Performance in Cross-Coupling Reactions
Suzuki-Miyaura Coupling :
- EvanPhos and S-PHOS both activate aryl chlorides at low catalyst loadings due to their electron-rich nature .
- Cphos may outperform in electron-deficient systems due to stronger donating groups.
PhCPhos’s smaller steric profile may favor coupling with bulky amines.
Green Chemistry Applications :
- EvanPhos is marketed as a "greener" ligand due to its high efficiency, enabling lower Pd loadings and milder conditions .
Biological Activity
Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine is a phosphine ligand that has garnered attention for its role in various chemical and biological applications. This compound, with the chemical formula and a molecular weight of 490.61 g/mol, exhibits significant biological activity, particularly in the fields of medicinal chemistry and catalysis.
Overview of Biological Activity
The biological activity of this compound primarily stems from its ability to act as a ligand in metal-catalyzed reactions. Its coordination with transition metals enables it to facilitate various catalytic processes, which are essential in organic synthesis and drug development.
The mechanism by which this compound exerts its biological effects involves:
- Coordination with Metal Centers : The phosphine group coordinates with transition metals, stabilizing them and enhancing their catalytic activity.
- Facilitation of Catalytic Cycles : It plays a crucial role in catalytic cycles, particularly in reactions such as Suzuki-Miyaura cross-coupling, which is vital for forming carbon-carbon bonds in complex organic molecules.
Applications in Research
This compound is utilized in various research domains:
- Medicinal Chemistry : It is employed in the synthesis of biologically active compounds, contributing to drug discovery efforts.
- Catalysis : The compound is integral to palladium-catalyzed reactions, which are widely used in the synthesis of pharmaceuticals and fine chemicals.
Case Studies and Research Findings
Several studies have highlighted the efficacy and versatility of this compound:
- Catalytic Applications : Research has demonstrated its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions. For instance, it has been shown to facilitate the formation of biaryl compounds that possess significant biological activity.
- Biological Activity Evaluation : In vitro studies have indicated that phosphine ligands like this compound can enhance the bioavailability and efficacy of certain drug candidates by improving their synthesis pathways.
- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to specific protein targets, suggesting potential applications in designing inhibitors for various diseases.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a Pd(OAc)₂/Xantphos catalyst system enables deprotonative coupling between dicyclohexyl phosphine oxide derivatives and aryl bromides, yielding diarylmethyl phosphine oxides in high efficiency . Ligand synthesis may also involve lithiation steps followed by phosphine group substitution, as seen in multi-step protocols where chlorodicyclohexylphosphane (Cy₂PCl) replaces bromide intermediates .
Q. How is the structural integrity of this phosphine ligand verified?
Structural characterization relies on NMR spectroscopy and X-ray crystallography . For NMR, experiments in viscous solvents like phosphoric acid/DMSO mixtures resolve distinct signals for phosphorus-containing groups, with parameters such as -coupling constants (e.g., for phosphonate derivatives) confirming bonding environments . X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines precise molecular geometry, particularly the steric bulk of dicyclohexyl groups and methoxy-naphthyl substituents .
Q. What safety precautions are required when handling this compound?
Safety protocols include:
- Personal protective equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation: Use fume hoods to minimize inhalation (H335) .
- First aid: Immediate flushing with water for eye/skin exposure and medical consultation .
- Storage: Sealed containers in dark, dry conditions to prevent degradation .
Advanced Research Questions
Q. How does the ligand’s steric and electronic structure influence catalytic activity in cross-coupling reactions?
The dicyclohexyl groups provide steric bulk that stabilizes palladium intermediates, while methoxy-naphthyl substituents enhance electron donation, accelerating oxidative addition steps in Suzuki-Miyaura couplings. Studies show that bulky ligands reduce undesired β-hydride elimination, improving yields in aryl-aryl bond formations . Comparative experiments with less-hindered phosphines (e.g., triphenylphosphine) demonstrate lower efficiency, highlighting the critical role of steric design .
Q. What computational methods elucidate reaction mechanisms involving this ligand?
Density Functional Theory (DFT) calculations model transition states to explain stereoselectivity and activation barriers. For example, DFT studies of Pd-catalyzed couplings reveal how the ligand’s electron-rich environment lowers the energy of key intermediates, favoring transmetalation over side reactions . These insights guide experimental optimization, such as adjusting solvent polarity or catalyst loading .
Q. How can researchers resolve contradictions in reaction yields under varying conditions?
Contradictions often arise from solvent effects , temperature sensitivity , or impurity profiles . Systematic troubleshooting involves:
- Control experiments: Isolating variables (e.g., testing anhydrous vs. hydrated solvents) .
- Analytical cross-validation: Using HPLC or GC-MS to detect byproducts not visible via NMR .
- Crystallographic analysis: Identifying ligand decomposition products via single-crystal X-ray diffraction .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
